molecular formula C19H18N8O B2561930 2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380184-43-8

2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No.: B2561930
CAS No.: 2380184-43-8
M. Wt: 374.408
InChI Key: RGSZVKPSKGSYPJ-UHFFFAOYSA-N
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Description

The compound “2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine is a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The synthesized compounds were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .


Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrazolo[3,4-d]pyrimidine scaffold . It is known to be an isostere of purines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the formation of pyrazol-3-one substrates .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the pyrazolo[3,4-d]pyrimidine scaffold contributes to their pharmacological properties .

Mechanism of Action

The mechanism of action of these compounds is related to their inhibitory activity against certain cell lines. They have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Safety and Hazards

As these compounds have shown cytotoxic activities against certain cell lines, they should be handled with care. Further studies are needed to evaluate their safety and potential hazards .

Future Directions

These compounds can be considered as new candidates for further optimization as anticancer agents . Their synthesis and anticancer activity studies inhibiting different key enzymes have been described in several reports , indicating potential for future research and development.

Properties

IUPAC Name

2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c1-12-22-18-15(9-21-25(18)2)19(23-12)26-10-14(11-26)27-17(28)4-3-16(24-27)13-5-7-20-8-6-13/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSZVKPSKGSYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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